molecular formula C24H19FO5 B5311489 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate

Cat. No. B5311489
M. Wt: 406.4 g/mol
InChI Key: NOQFGKMMPMPIHR-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate is a chemical compound that belongs to the class of synthetic cannabinoids. It is also known as FUB-APINACA and is a potent agonist of the cannabinoid receptors. The compound has gained significant attention in the scientific community due to its potential applications in research and medicine.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate has several potential applications in scientific research. The compound is a potent agonist of the cannabinoid receptors and can be used to study the effects of cannabinoids on the body. It can be used to investigate the physiological and biochemical effects of cannabinoids on different organs and systems. Additionally, the compound can be used to study the pharmacokinetics and pharmacodynamics of cannabinoids.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate is similar to other synthetic cannabinoids. The compound acts as an agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. The activation of these receptors leads to the modulation of several physiological and biochemical processes. The compound also has a high affinity for the receptors, which makes it a potent agonist.
Biochemical and Physiological Effects:
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate has several biochemical and physiological effects. The compound can cause changes in heart rate, blood pressure, and body temperature. It can also affect the release of neurotransmitters such as dopamine and serotonin. The compound can also cause changes in the expression of genes and proteins in different organs and systems.

Advantages and Limitations for Lab Experiments

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate has several advantages and limitations for lab experiments. The compound is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. The compound is also stable and can be easily synthesized in the lab. However, the compound has several limitations such as its high potency, which can make it difficult to control the dosage. The compound can also have off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the research on 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate. One direction is to investigate the effects of the compound on different organs and systems in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in different animal models. Additionally, the compound can be used to study the effects of cannabinoids on different diseases and disorders. The compound can also be modified to improve its pharmacological properties and reduce its off-target effects.
Conclusion:
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate is a potent agonist of the cannabinoid receptors that has several potential applications in scientific research. The compound can be synthesized using a modified version of the Ugi reaction and has several advantages and limitations for lab experiments. The compound can cause several biochemical and physiological effects and has several future directions for research. The compound has the potential to contribute to the understanding of the effects of cannabinoids on the body and the development of new treatments for different diseases and disorders.

Synthesis Methods

The synthesis of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate is a complex process that involves several steps. The compound is usually synthesized using a modified version of the Ugi reaction. The starting materials for the synthesis include 4-fluorobenzaldehyde, 3,4-dimethoxyphenylacetic acid, isocyanide, and benzoic acid. These materials are reacted in the presence of a catalyst and solvent to produce the final product. The purity and yield of the compound can be improved by using different purification methods such as column chromatography.

properties

IUPAC Name

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO5/c1-28-22-12-9-16(14-23(22)29-2)8-11-20(26)19-15-18(25)10-13-21(19)30-24(27)17-6-4-3-5-7-17/h3-15H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQFGKMMPMPIHR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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